1-(naphthalen-2-yl)piperidine
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Overview
Description
1-(Naphthalen-2-yl)piperidine is an organic compound that features a piperidine ring attached to a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the naphthalene moiety consists of two fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-2-yl)piperidine typically involves the reaction of naphthalene derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated naphthalene compound reacts with piperidine under basic conditions. For instance, 2-bromonaphthalene can be reacted with piperidine in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can facilitate the hydrogenation and cyclization processes required for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-(Naphthalen-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to various bioactive molecules.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(naphthalen-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, its anticonvulsant properties may be attributed to its ability to inhibit certain ion channels or neurotransmitter receptors in the central nervous system . Additionally, its anticancer effects could be due to the regulation of signaling pathways such as STAT-3, NF-κB, and PI3K/Akt .
Comparison with Similar Compounds
Piperidine: A simpler structure with a wide range of pharmacological activities.
Piperazine: Another heterocyclic compound with similar applications in drug development.
Naphthalene derivatives: Compounds like 2-naphthol and 2-naphthylamine share structural similarities and are used in various chemical industries.
Uniqueness: 1-(Naphthalen-2-yl)piperidine is unique due to its combined structural features of both piperidine and naphthalene, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
5465-85-0 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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